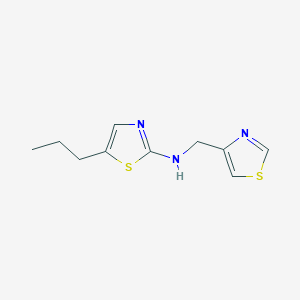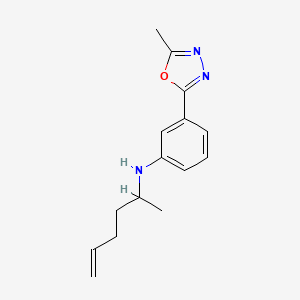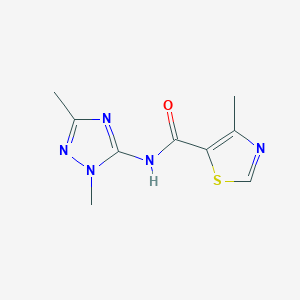
(1-Benzylcyclopentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylcyclopentyl)urea is a compound belonging to the class of N-substituted ureas, which are known for their diverse chemical and biological properties. These compounds are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors . The unique structure of this compound, which includes a benzyl group attached to a cyclopentyl ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of (1-Benzylcyclopentyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine with cyclopentyl isocyanate under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are generally mild, and the product can be obtained in high yields with high chemical purity through simple filtration or routine extraction procedures .
Chemical Reactions Analysis
(1-Benzylcyclopentyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or cyclopentyl groups can be replaced by other substituents.
Scientific Research Applications
(1-Benzylcyclopentyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of (1-Benzylcyclopentyl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with the target enzyme, stabilizing the complex and inhibiting the enzyme’s function .
Comparison with Similar Compounds
(1-Benzylcyclopentyl)urea can be compared with other N-substituted ureas, such as:
(1-Phenylcyclopentyl)urea: Similar in structure but with a phenyl group instead of a benzyl group.
(1-Cyclohexylurea): Contains a cyclohexyl group instead of a cyclopentyl group.
(1-Benzylcyclohexyl)urea: Combines both benzyl and cyclohexyl groups.
The uniqueness of this compound lies in its specific combination of benzyl and cyclopentyl groups, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(1-benzylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(16)15-13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMGLXFRFQVTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-5-ethyl-1,3-thiazol-2-amine](/img/structure/B7654332.png)
![2-[(2-Methylpyridin-3-yl)methylamino]cycloheptane-1-carboxamide](/img/structure/B7654339.png)

![2-[(2-Methylpyrazol-3-yl)methylamino]cycloheptane-1-carboxamide](/img/structure/B7654348.png)


![(5-Amino-1-methylpyrazol-4-yl)-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B7654378.png)
![1-(1-Methylpyrazol-4-yl)-3-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7654383.png)
![2-(2-Chlorophenyl)-5-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7654395.png)
![N-[4-[(4-methyloxan-4-yl)methylamino]phenyl]azepane-1-carboxamide](/img/structure/B7654403.png)
![4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1,4-thiazepane](/img/structure/B7654419.png)
![N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine](/img/structure/B7654421.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7654428.png)
![1-[[2-[(4-Methyloxan-4-yl)methylamino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7654435.png)
